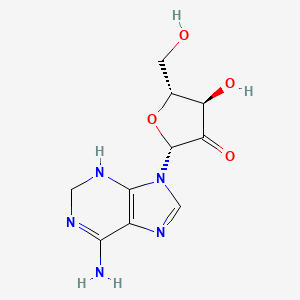![molecular formula C15H10I2N2O9 B13839913 3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)
3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid: is a complex organic compound with the molecular formula C15H10I2N2O9 and a molecular weight of 616.06 g/mol . This compound is characterized by the presence of hydroxy, dinitrophenoxy, and diiodo groups attached to a benzene ring, making it a unique and highly functionalized molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid typically involves multiple steps, starting from simpler aromatic compounds. The process generally includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Iodination: Addition of iodine atoms to specific positions on the benzene ring.
Hydroxylation: Introduction of hydroxy groups.
Coupling Reactions: Formation of the phenoxy linkage.
Final Hydroxylation and Carboxylation: Introduction of the alpha-hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, iodination, and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for specialized chemicals.
Wirkmechanismus
The mechanism of action of alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and redox reactions, respectively, affecting various biological processes. The diiodo groups may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzeneacetic Acid
- alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenebutanoic Acid
Uniqueness
alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H10I2N2O9 |
|---|---|
Molekulargewicht |
616.06 g/mol |
IUPAC-Name |
2-hydroxy-3-[4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H10I2N2O9/c16-8-1-6(3-12(20)15(22)23)2-9(17)14(8)28-7-4-10(18(24)25)13(21)11(5-7)19(26)27/h1-2,4-5,12,20-21H,3H2,(H,22,23) |
InChI-Schlüssel |
NGLJVTTZDWZXNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])I)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



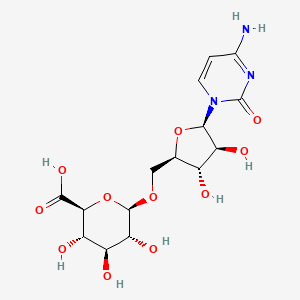
![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
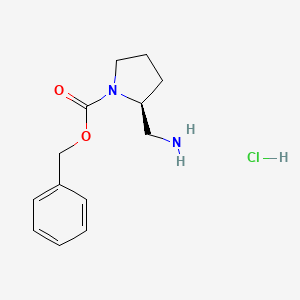
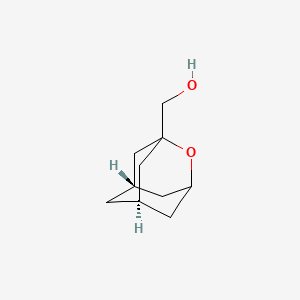
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)

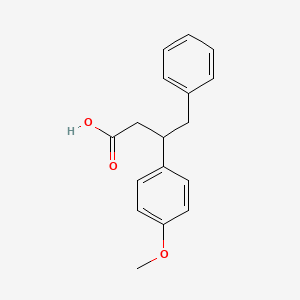
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)

![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
